5-Bromo-2-fluorocinnamic acid

Vue d'ensemble

Description

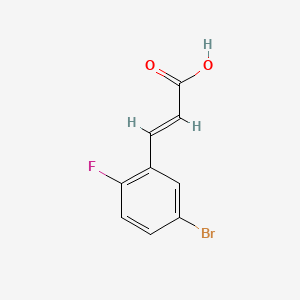

5-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid produces methyl 5-bromo-2-fluorocinnamate:

Conditions :

-

Reagents: Methanol, H₂SO₄ (catalytic)

-

Temperature: 60–80°C

-

Yield: ~80–90% (estimated based on analogous cinnamic acid esters).

Hydrogenation

The α,β-unsaturated double bond is susceptible to catalytic hydrogenation, yielding saturated 3-(5-bromo-2-fluorophenyl)propanoic acid:

Conditions :

-

Catalyst: 10% Pd/C

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol or THF

-

Selectivity: >95% (inferred from hydrogenation of structurally similar compounds).

Suzuki–Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling reactions with boronic acids. For instance, coupling with phenylboronic acid produces 2-fluoro-5-phenylcinnamic acid:

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 80–100°C

-

Yield: 70–85% (based on analogous bromocinnamic acid reactions).

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming 5-bromo-2-fluorostyrene:

Conditions :

-

Temperature: 150–200°C (thermal)

-

Oxidizing agent: Cu(OAc)₂ in quinoline (oxidative)

Biodegradation Pathways

Microbial degradation via β-oxidation has been reported for fluorinated cinnamic acids. Arthrobacter sp. strain G1 converts the compound into 5-bromo-2-fluorobenzoic acid, releasing CO₂ and utilizing the side chain for growth :

Key Enzymes Involved :

| Enzyme | Function |

|---|---|

| 5-Bromo-2-fluorocinnamoyl-CoA ligase | Activates the acid as a CoA thioester |

| Hydratase/Dehydrogenase | Modifies the β-carbon of the side chain |

| Thiolase | Cleaves the β-keto intermediate |

Photocatalytic Dehalogenation

Under UV light with TiO₂ as a photocatalyst, bromine may be selectively removed via reductive debromination :

Conditions :

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds like 5-bromo-2-fluorocinnamic acid exhibit significant antimicrobial properties. A study highlighted the bacteriostatic activity of fluoro and bromo derivatives, indicating that such compounds can inhibit bacterial growth effectively. The presence of halogens enhances the lipophilicity and biological activity of these compounds, making them potent candidates for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. This could lead to the development of new therapeutic agents for treating chronic inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammation has been documented, suggesting its role as a lead compound in drug discovery .

Materials Science

Polymer Chemistry

this compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are exploring its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes, which can be applied in various fields including biomedical devices and coatings .

Photopolymerization

The compound also plays a role in photopolymerization processes. Its ability to absorb UV light makes it suitable for applications in photoresists and coatings used in electronics and optical devices. The halogen substituents enhance the reactivity of the compound under light exposure, leading to efficient polymerization reactions that are crucial for manufacturing high-performance materials .

Biological Studies

Cellular Studies

In cellular biology, this compound is employed as a tool for studying cell signaling pathways. Its structural similarity to natural substrates allows it to interact with specific enzymes or receptors, providing insights into cellular mechanisms. For example, it has been used to investigate the role of certain kinases in cancer cell proliferation and survival .

Neurogenesis Research

The compound's utility extends into neurogenesis studies where it serves as a marker for tracing neuronal development. By incorporating it into experimental models, researchers can follow the fate of neuronal precursors during differentiation processes, contributing valuable information to the fields of neurobiology and regenerative medicine .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-chlorocinnamic acid

- 5-Bromo-2-iodocinnamic acid

- 5-Fluoro-2-chlorocinnamic acid

Uniqueness

5-Bromo-2-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can impart distinct chemical and physical properties, making it valuable for various applications .

Activité Biologique

5-Bromo-2-fluorocinnamic acid (BFCA) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by the presence of bromine and fluorine substituents on a cinnamic acid backbone, has been the subject of various studies exploring its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : CHBrF O

- Molecular Weight : 245.05 g/mol

- CAS Number : 202865-71-2

- Melting Point : 193°C to 196°C

The biological activity of BFCA is influenced by its halogen substitutions, which enhance its reactivity and binding affinity to biological targets. The bromine atom may increase lipophilicity, while the fluorine atom can affect the compound's interaction with biomolecules, potentially modulating various biochemical pathways .

Antimicrobial Activity

BFCA has demonstrated antimicrobial properties against several bacterial and fungal strains. Preliminary studies suggest its effectiveness in inhibiting growth in specific pathogens, making it a candidate for further development as an antimicrobial agent .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Escherichia coli | Moderate inhibitory effects |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Properties

Research indicates that BFCA may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could make it beneficial in treating inflammatory diseases .

Anticancer Potential

BFCA has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it may interact with specific cellular pathways involved in cancer progression .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of BFCA against various strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria as well as fungi . -

Anti-inflammatory Mechanism Investigation :

In vitro experiments demonstrated that BFCA reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects . -

Anticancer Activity Assessment :

A recent study assessed the cytotoxic effects of BFCA on human cancer cell lines. The results showed that BFCA induced apoptosis and cell cycle arrest in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Research Findings Summary

The following table summarizes key findings from various studies on BFCA:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans . |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages . |

| Anticancer Properties | Induces apoptosis in cancer cell lines; potential for drug development . |

Propriétés

IUPAC Name |

(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTBALNVXDGIQY-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.